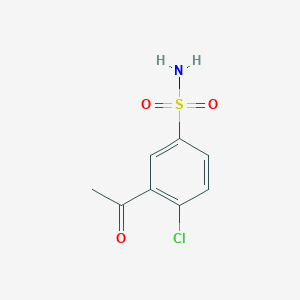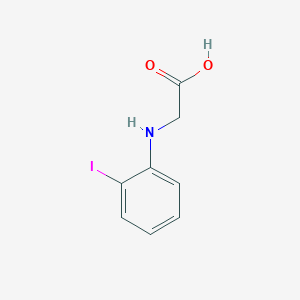
3,3-Dichloro-2-oxoindoline-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dichloro-2-oxoindoline-5-sulfonamide is a chemical compound with the molecular formula C8H6Cl2N2O3S and a molecular weight of 281.12 g/mol It is a derivative of indoline, featuring both chloro and sulfonamide functional groups
準備方法
The synthesis of 3,3-Dichloro-2-oxoindoline-5-sulfonamide typically involves the reaction of indoline derivatives with chlorinating agents and sulfonamide sources. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
化学反応の分析
3,3-Dichloro-2-oxoindoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxindole derivatives.
Reduction: Reduction reactions can modify the sulfonamide group, potentially leading to the formation of amine derivatives.
Substitution: The chloro groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3,3-Dichloro-2-oxoindoline-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or pathways.
作用機序
The mechanism of action of 3,3-Dichloro-2-oxoindoline-5-sulfonamide involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of Bruton’s tyrosine kinase (BTK), a key enzyme involved in B-cell development and signaling . By inhibiting BTK, the compound can potentially modulate immune responses and has shown promise in the treatment of certain cancers and autoimmune diseases.
類似化合物との比較
3,3-Dichloro-2-oxoindoline-5-sulfonamide can be compared with other indoline derivatives, such as:
3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride: This compound is similar but features a sulfonyl chloride group instead of a sulfonamide group.
2-Oxoindoline-5-sulfonamide: Lacks the chloro substituents, which can affect its reactivity and biological activity.
3,3-Dichloro-2-oxoindoline: Does not have the sulfonamide group, making it less versatile in certain chemical reactions.
The unique combination of chloro and sulfonamide groups in this compound makes it particularly valuable for specific applications in research and industry.
特性
分子式 |
C8H6Cl2N2O3S |
|---|---|
分子量 |
281.12 g/mol |
IUPAC名 |
3,3-dichloro-2-oxo-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C8H6Cl2N2O3S/c9-8(10)5-3-4(16(11,14)15)1-2-6(5)12-7(8)13/h1-3H,(H,12,13)(H2,11,14,15) |
InChIキー |
DKQYKNWGJVVYFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(C(=O)N2)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid](/img/structure/B13515290.png)
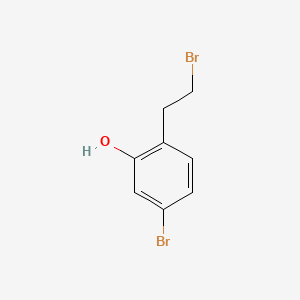
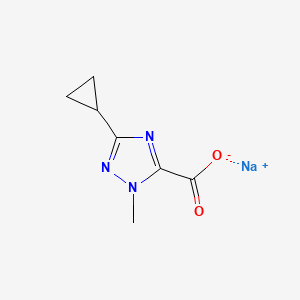

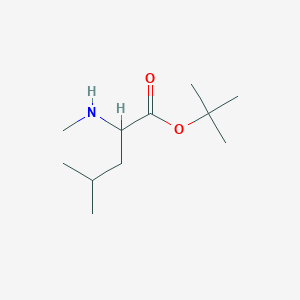
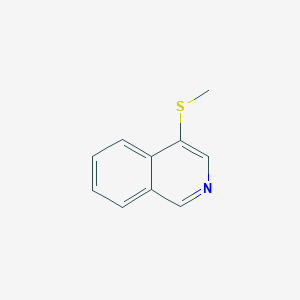
![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one](/img/structure/B13515350.png)
![methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13515353.png)
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13515356.png)
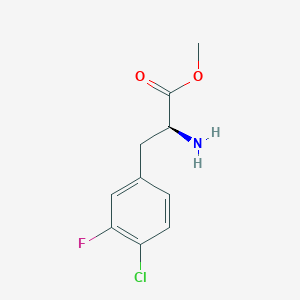
![4-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13515363.png)
![1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride](/img/structure/B13515369.png)
